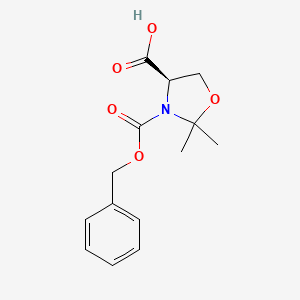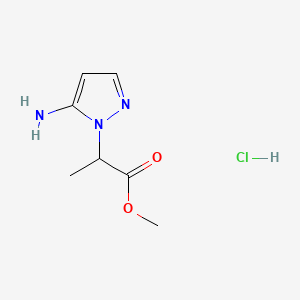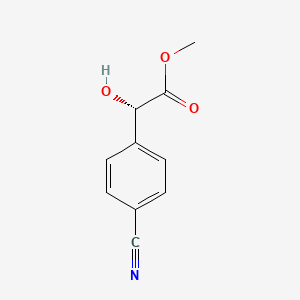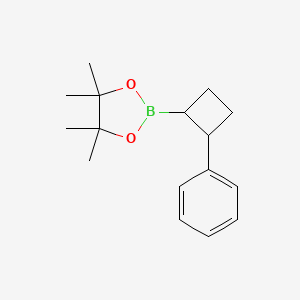
4,4,5,5-Tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane is a boronic acid derivative known for its unique structure and reactivity. This compound is characterized by the presence of a cyclobutyl ring attached to a boron-containing dioxaborolane moiety. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 4,4,5,5-Tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the reaction of 2-phenylcyclobutanone with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
4,4,5,5-Tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boronic ester back to the corresponding borane.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It has applications in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic ester moiety, which facilitate the formation of the carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4,5,5-Tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane include other boronic esters such as:
- 4,4,5,5-Tetramethyl-2-(2-phenylcyclopropyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-phenylcyclopentyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-phenylcyclohexyl)-1,3,2-dioxaborolane
What sets this compound apart is its unique cyclobutyl ring, which imparts distinct reactivity and stability compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs .
Eigenschaften
Molekularformel |
C16H23BO2 |
|---|---|
Molekulargewicht |
258.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-11-10-13(14)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3 |
InChI-Schlüssel |
UNJZETLZTWDZEQ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



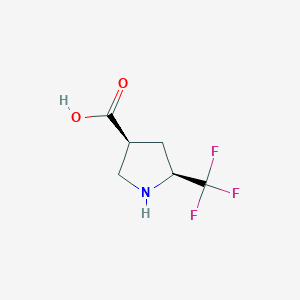
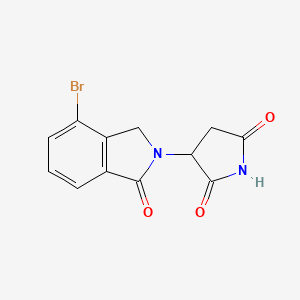


![2-Isopropoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13456164.png)
![4-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13456167.png)
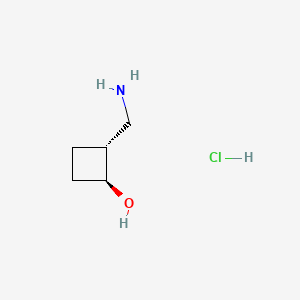
![4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid](/img/structure/B13456183.png)
![rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol](/img/structure/B13456185.png)

